2-Chlorobiphenyl

Xenobiotic metabolism Cytochrome P450 induction Polychlorinated biphenyl toxicokinetics

2-Chlorobiphenyl (PCB-1) is the definitive ortho-substituted monochlorobiphenyl model compound. Unlike its planar isomers, its sterically hindered, non-planar conformation results in distinct metabolic processing (CYP-450 specificity), reduced soil adsorption, and slower bioremediation kinetics. Certified reference standards (ISO 17025) and high-purity neat forms are available for unambiguous analytical calibration, environmental fate modeling, and toxicological research. Ensure congener-specific accuracy in your PCB studies by selecting this certified, high-purity compound.

Molecular Formula C12H9Cl
Molecular Weight 188.65 g/mol
CAS No. 2051-60-7
Cat. No. B015942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobiphenyl
CAS2051-60-7
Synonyms2-chlorobiphenyl
2-chlorodiphenyl
Molecular FormulaC12H9Cl
Molecular Weight188.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2Cl
InChIInChI=1S/C12H9Cl/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
InChIKeyLAXBNTIAOJWAOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.56e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobiphenyl CAS 2051-60-7: A Defined Monochlorobiphenyl Reference Compound for Environmental and Toxicological Research


2-Chlorobiphenyl (CAS 2051-60-7), also designated as PCB-1 or 2-PCB, is a monochlorinated biphenyl congener consisting of a biphenyl skeleton substituted with a single chloro group at the ortho (2-) position. As the simplest ortho-substituted member of the polychlorinated biphenyl (PCB) class, it serves as a fundamental model compound for investigating the profound physicochemical and biological consequences of substitution position in this environmentally persistent compound family [1]. The ortho-chlorine substituent induces a sterically hindered, non-planar molecular conformation, which fundamentally differentiates 2-chlorobiphenyl from its non-ortho-substituted isomers such as 4-chlorobiphenyl (PCB-3) and defines its unique behavior in analytical separation, environmental partitioning, metabolic processing, and toxicological outcomes [2]. With a boiling point of 274 °C, melting point of 32–34 °C, and a log Kow of approximately 4.5, 2-chlorobiphenyl exhibits moderate hydrophobicity while its ortho-substitution confers distinct conformational constraints that govern its interactions with biological macromolecules and environmental matrices [3].

Why 2-Chlorobiphenyl Cannot Be Interchanged with 3-Chlorobiphenyl or 4-Chlorobiphenyl in Analytical and Environmental Studies


Monochlorobiphenyl congeners are positional isomers sharing identical molecular formula (C12H9Cl) and molecular weight (188.65 g/mol), yet substitution position alone confers fundamentally divergent molecular geometry, environmental behavior, and biological activity. 2-Chlorobiphenyl adopts a non-planar conformation due to steric hindrance from the ortho-chlorine, whereas 3-chlorobiphenyl and 4-chlorobiphenyl maintain essentially planar structures [1]. This single geometric difference translates into quantifiable disparities in soil sorption capacity, with 4-chlorobiphenyl adsorbing more extensively than 2-chlorobiphenyl across multiple simulated soil components despite equivalent hydrophobicity [2]. Furthermore, the regioselectivity of cytochrome P450-mediated metabolism differs fundamentally among the isomers, with 2-chlorobiphenyl being metabolized exclusively by cytochrome P-450 while 3- and 4-chlorobiphenyl are substrates for both P-450 and P-448 isoforms [3]. Procurement of an undefined monochlorobiphenyl or substitution of one congener for another therefore introduces systematic bias in analytical calibration, environmental fate modeling, and toxicological assessment.

2-Chlorobiphenyl Quantitative Differentiation Evidence Against Positional Isomers


Metabolic Cytochrome P450 Isoform Specificity: 2-Chlorobiphenyl Versus 3- and 4-Chlorobiphenyl

2-Chlorobiphenyl demonstrates isoform-selective metabolic processing that distinguishes it from other monochlorobiphenyl congeners. In rat hepatic microsomal studies, 2-chlorobiphenyl was metabolized exclusively by control and induced cytochrome P-450, whereas 3-chlorobiphenyl and 4-chlorobiphenyl were metabolized by both control and induced cytochrome P-450 and P-448 [1]. This differential enzyme utilization occurs despite all three congeners yielding a 4′-monohydroxy metabolite as the major product, indicating that substitution position governs enzyme accessibility rather than metabolic regioselectivity alone [1]. The isoform exclusivity of 2-chlorobiphenyl has direct implications for understanding PCB metabolic pathways and for interpreting induction-dependent toxicity studies where congener substitution would confound results.

Xenobiotic metabolism Cytochrome P450 induction Polychlorinated biphenyl toxicokinetics

Soil Adsorption Capacity: Non-Planar 2-Chlorobiphenyl Exhibits Reduced Sorption Versus Planar 4-Chlorobiphenyl

The ortho-chlorine substitution of 2-chlorobiphenyl induces a non-planar conformation that substantially reduces its adsorption to soil components compared to the planar 4-chlorobiphenyl, despite equivalent hydrophobicity between the two isomers [1]. Batch equilibration experiments across three simulated soil components demonstrated consistently lower sorption for 2-chlorobiphenyl than 4-chlorobiphenyl on K⁺-saturated montmorillonite, humic acid-clay mineral complexes, and biochar [1]. The adsorption isotherms were fitted with linear equations, with the adsorption coefficient (Kw) ranking biochar > humic acid-montmorillonite complexes > K⁺-montmorillonite for both compounds, yet the magnitude of sorption was systematically reduced for 2-chlorobiphenyl across all matrices [1]. This disparity is attributed to steric hindrance preventing the non-planar 2-chlorobiphenyl molecule from accessing nanoscale interlayer spaces in montmorillonite and nanopores on biochar surfaces [1].

Environmental fate modeling Soil sorption PCB transport

Chemical Dechlorination Rate: Ortho-Chlorine Confers Slower Reductive Dechlorination Kinetics

2-Chlorobiphenyl undergoes reductive dechlorination at a measurably slower rate than its meta- and para-substituted isomers. Competitive dechlorination experiments using NaBH₄/LiCl in diglyme at 130 °C demonstrated that 3-chlorobiphenyl and 4-chlorobiphenyl react faster than 2-chlorobiphenyl under identical conditions [1]. The reactions proceeded cleanly with no solvent decomposition across the 120–162 °C temperature range [1]. This reduced reactivity of the ortho-chlorine is attributed to steric protection of the C–Cl bond situated between the two phenyl rings, limiting nucleophilic access compared to the more exposed meta and para positions [2]. Palladium-catalyzed dechlorination studies corroborate this finding, reporting generally slower ortho-chlorine loss relative to meta and para chlorines [2].

PCB remediation Reductive dechlorination Chemical degradation

Biodegradation Kinetics: 2-Chlorobiphenyl Degrades at 1.1 µg mL⁻¹ day⁻¹, 45% Slower Than 4-Chlorobiphenyl

In controlled biodegradation studies using mixed bacterial cultures from natural sediment, 2-chlorobiphenyl exhibits the slowest degradation rate among the three monochlorobiphenyl positional isomers. At an initial concentration of 30 µg mL⁻¹, the degradation rates measured were 1.1 µg mL⁻¹ day⁻¹ for 2-chlorobiphenyl, 1.6 µg mL⁻¹ day⁻¹ for 3-chlorobiphenyl, and 2.0 µg mL⁻¹ day⁻¹ for 4-chlorobiphenyl [1]. This represents a 45% reduction in biodegradation rate for the ortho-substituted congener compared to the para-substituted analog. The slower microbial processing of 2-chlorobiphenyl is consistent with the steric hindrance conferred by the ortho-chlorine, which restricts enzymatic access to the biphenyl ring system [1].

Bioremediation Microbial degradation Environmental persistence

Molecular Conformation: Non-Planar T1 Excited State of 2-Chlorobiphenyl Versus Planar 3- and 4-Chlorobiphenyl

Density functional theory (DFT) calculations and Raman spectroscopic analysis reveal a fundamental conformational difference in the excited triplet (T1) state among monochlorobiphenyl isomers. 2-Chlorobiphenyl possesses a non-planar T1 state, whereas the T1 states of 4-chlorobiphenyl and 3-chlorobiphenyl adopt planar quinoidal structures [1]. The non-planar geometry of 2-chlorobiphenyl is attributed to the electron-withdrawing effect of the ortho-substituted chlorine atom, which contrasts with the behavior of ortho-methylbiphenyls that retain planar T1 states [1]. DFT calculations further indicate that chlorobiphenyl radical anions have weaker C–Cl bonds than corresponding radical cations or the T1 triplet state of the neutral molecule, with bond weakening patterns that depend on substitution position [1].

Photochemistry Computational chemistry Structure-activity relationships

Analytical Reference Standard Availability: 2-Chlorobiphenyl as Certified Reference Material at 1000 µg mL⁻¹ in Isooctane

2-Chlorobiphenyl is available as a certified reference material specifically formulated for congener-specific analytical method development and validation. Commercial standards include 2-chlorobiphenyl at 1000 µg mL⁻¹ in isooctane, manufactured for GC, GC-MS, HPLC, and LC-MS applications . These standards are provided with ISO/IEC 17025 and ISO/IEC Guide 34 accreditation, featuring NIST-traceable certificates of analysis that report target analyte concentrations to ±2% accuracy and correct for raw material purity . This level of certified accuracy enables reliable quantification of PCB-1 in environmental and biological matrices, supporting regulatory compliance monitoring where congener-specific identification is mandated.

Analytical chemistry Environmental monitoring Method validation

2-Chlorobiphenyl Application Scenarios Requiring Congener-Specific Procurement


Environmental Fate Modeling of Ortho-Substituted PCB Transport in Soil Systems

Environmental fate modelers developing transport predictions for ortho-substituted PCB congeners must incorporate 2-chlorobiphenyl-specific sorption parameters. As demonstrated by batch equilibration experiments, the non-planar conformation of 2-chlorobiphenyl reduces its adsorption to soil components compared to planar 4-chlorobiphenyl, despite equivalent hydrophobicity [1]. Modeling ortho-PCB mobility using planar congener sorption coefficients would systematically underestimate leaching potential and overestimate soil retention. 2-Chlorobiphenyl serves as the essential calibration compound for establishing structure-specific sorption relationships in fate and transport models.

Cytochrome P450 Induction Studies Requiring Isoform-Specific Metabolic Profiling

Investigators studying PCB-mediated cytochrome P450 induction require 2-chlorobiphenyl specifically because of its exclusive metabolism by P-450 isoforms. Unlike 3- and 4-chlorobiphenyl, which are processed by both P-450 and P-448, 2-chlorobiphenyl metabolism is restricted to P-450 alone [1]. This isoform specificity makes 2-chlorobiphenyl an indispensable tool compound for distinguishing P-450-dependent metabolic pathways from those requiring P-448, enabling precise mechanistic dissection of PCB-induced enzyme activation cascades.

Bioremediation Efficacy Benchmarking for Ortho-Substituted PCB Degradation

Bioremediation researchers evaluating microbial consortia or enzymatic treatments for PCB-contaminated sites must include 2-chlorobiphenyl as a benchmark substrate. The documented biodegradation rate of 1.1 µg mL⁻¹ day⁻¹ for 2-chlorobiphenyl—45% slower than 4-chlorobiphenyl [1]—establishes it as the rate-limiting monochlorobiphenyl congener. Treatment strategies that demonstrate efficacy against 2-chlorobiphenyl can be reliably extrapolated to more readily degraded planar congeners, whereas the converse does not hold.

Analytical Method Development for Congener-Specific PCB Monitoring in Environmental Matrices

Analytical chemists developing GC-MS or HPLC methods for congener-specific PCB quantification require certified 2-chlorobiphenyl reference standards for calibration and quality control. The availability of ISO/IEC 17025-certified 2-chlorobiphenyl standards at defined concentrations (±2% accuracy) enables accurate PCB-1 quantification in complex environmental extracts [1]. This congener-specific calibration is essential for regulatory compliance monitoring where total PCB measurements are insufficient and individual congener profiling is mandated.

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